molecular formula C6H12ClNO2 B1378490 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride CAS No. 1421602-17-6

1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B1378490
CAS No.: 1421602-17-6
M. Wt: 165.62 g/mol
InChI Key: KZPRQMRSERJNBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride is a synthetic, non-proteinogenic amino acid featuring a cyclopropane ring, a structure of significant interest in medicinal chemistry and chemical biology. The strained cyclopropane ring, combined with both amino and carboxylic acid functional groups, makes this compound a valuable building block for the synthesis of more complex molecules and a potential precursor for pharmacologically active agents. Compounds within the aminocyclopropane family are known to serve as key intermediates in biological systems and as mechanistic probes in biochemical studies. For instance, 1-aminocyclopropane-1-carboxylic acid (ACC) is the direct precursor to the plant hormone ethylene . Furthermore, substituted aminocyclopropanes are widely investigated for their mechanism of action, which often involves enzymatic single-electron oxidation leading to ring cleavage; this pathway is exploited by active molecules like the antidepressant tranylcypromine, which acts as a suicide inhibitor for enzymes such as monoamine oxidases (MAO) and histone demethylases (LSD1) . The 2-aminoethyl side chain in this particular compound also suggests potential for research into neurotransmitters, as structurally similar cyclopropane analogues have been studied for their activity on GABA-related mechanisms in the central nervous system . This product is provided for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-(2-aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-4-3-6(1-2-6)5(8)9;/h1-4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPRQMRSERJNBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, forming new derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Pharmacological Studies

ACC-HCl is primarily recognized for its role in pharmacological research. It serves as a significant tool for studying receptor interactions due to its binding affinity to various biological targets. Research has demonstrated its potential as an agonist or antagonist in receptor-mediated pathways, providing insights into drug development.

Plant Hormone Regulation

As a precursor to ethylene, ACC-HCl plays a critical role in plant physiology. Ethylene is pivotal for regulating numerous developmental processes and responses to environmental stresses. Studies have shown that exogenous application of ACC can mimic ethylene effects in plants, facilitating research into growth regulation and stress responses .

Agricultural Applications

In agriculture, ACC-HCl is utilized as an intermediate in the synthesis of plant growth regulators. Its ability to influence ethylene production makes it valuable in enhancing crop yield and quality by manipulating plant growth responses under varying environmental conditions .

Case Studies

Case Study 1: Ethylene Production in Plants
A study investigated the effects of exogenous ACC application on ethylene production in maize plants. Results indicated that ACC significantly enhanced ethylene levels, demonstrating its utility as a research tool for studying plant hormone dynamics .

Case Study 2: Pharmacological Potential
Research focused on the interaction of ACC-HCl with specific receptors involved in neurotransmission. The findings revealed that ACC-HCl could modulate receptor activity, suggesting its potential as a lead compound in developing new therapeutic agents targeting neurological disorders.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a precursor to other biologically active compounds, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Derivatives

Cyclopropane-containing compounds are widely studied due to their structural rigidity and bioactivity. Below is a detailed comparison of 1-(2-aminoethyl)cyclopropane-1-carboxylic acid hydrochloride with structurally related analogs:

Table 1: Structural and Functional Comparison of Selected Cyclopropane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes Reference
This compound C₆H₁₂ClNO₂ 165.62 -COOH, -CH₂CH₂NH₃⁺Cl⁻ Research intermediate; pharmaceutical studies
Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride C₆H₁₁NO₂·HCl 165.62 -COOEt, -NH₃⁺Cl⁻ Discontinued; ester analog for synthesis
1-Amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid hydrochloride C₆H₁₀ClNO₄ 195.60 -COOH, -CH₂COOH, -NH₃⁺Cl⁻ Complex solubility; potential drug scaffold
Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride C₈H₁₅NO₂·HCl 193.67 -COOEt, -NH₃⁺Cl⁻, ethyl side chain Chiral intermediate in asymmetric synthesis
(1R,2R)-1-Amino-2-phenylcyclopropane-1-carboxylic acid hydrochloride C₁₀H₁₁NO₂·HCl 213.66 -COOH, -NH₃⁺Cl⁻, phenyl group Bioactive in peptide mimetics
1-(Morpholin-4-yl)cyclopropane-1-carboxylic acid hydrochloride C₈H₁₄ClNO₃ 207.66 -COOH, morpholine ring, -HCl Solubility-enhanced drug candidate

Key Differences and Implications

Functional Groups: The carboxylic acid (-COOH) in the target compound distinguishes it from ester analogs (e.g., ethyl 1-aminocyclopropane-1-carboxylate hydrochloride), which are more lipophilic but less reactive in aqueous environments . The 2-aminoethyl side chain provides a protonatable amine, enabling interactions with biological targets (e.g., enzymes or receptors) that require cationic moieties .

Solubility and Stability: Hydrochloride salts (e.g., the target compound and ethyl derivatives) exhibit higher solubility in polar solvents compared to non-salt forms (e.g., neutral 1-aminocyclopropane-1-carboxylic acid) . The morpholine-substituted analog (C₈H₁₄ClNO₃) shows enhanced solubility due to its heterocyclic ring but lacks the aminoethyl group’s bioreactivity .

Stereochemical Complexity: Chiral derivatives like ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride are critical for asymmetric synthesis but require specialized purification methods .

Biological Activity

1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride, also known as ACCA, is a compound that has garnered attention in various biological and biochemical studies due to its significant role in ethylene biosynthesis and its potential applications in agriculture and medicine. This article explores the biological activity of ACCA, focusing on its mechanisms of action, biochemical properties, and research findings.

Target Enzyme
The primary target of this compound is the enzyme 1-aminocyclopropane-1-carboxylate (ACC) synthase . ACCA acts as a substrate for this enzyme, facilitating the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), which is subsequently oxidized to ethylene by ACC oxidases. This process is crucial for plant growth and development, particularly in response to environmental stressors.

Biochemical Pathways
ACCA influences the ethylene biosynthesis pathway , which plays a vital role in various plant physiological processes such as fruit ripening, leaf senescence, and stress responses. By modulating ethylene production, ACCA can enhance plant resilience against abiotic stresses like drought and pathogen attacks.

The compound exhibits several important biochemical properties:

  • Stability : ACCA's stability is affected by environmental factors such as temperature and pH, which can influence its efficacy in biological applications.
  • Transport Mechanisms : Within plant cells, ACCA's transport is mediated by specific transporters that facilitate its distribution to sites of action.
  • Cellular Effects : ACCA promotes cell elongation and root growth while enhancing stress responses in plants by modulating ethylene levels.

Research Findings

Recent studies have highlighted the diverse applications and effects of this compound:

Table 1: Summary of Research Findings on ACCA

Study FocusKey FindingsReference
Ethylene ProductionACCA enhances ethylene synthesis, crucial for plant growth
Drought ResistanceImproves maize resistance against drought stress and pathogens
Antidepressant PotentialExplored derivatives show potential antidepressant activity
Cellular MechanismsAlters cell elongation kinetics in response to ethylene signaling

Case Studies

  • Maize Resistance Enhancement
    A study demonstrated that applying ACCA significantly improved maize plants' resistance to pathogenic assaults and drought conditions. The binding energy of ACCA was measured at -9.98 kcal/mol, indicating strong interaction with target proteins involved in stress responses. This application could potentially enhance crop yield under adverse conditions, addressing global food security challenges .
  • Antidepressant Development
    Research into derivatives of cyclopropane carboxylic acids has revealed potential antidepressant properties, with some compounds outperforming traditional medications like imipramine in animal models. This suggests that structural modifications around the cyclopropane framework may lead to novel therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride, and what reaction conditions optimize yield?

  • Methodology : Synthesis typically involves cyclopropanation via [2+1] cycloaddition or ring-closing reactions. Key steps include:

  • Aminoethylation : Introducing the 2-aminoethyl group using ethylenediamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Carboxylic Acid Activation : Conversion to the hydrochloride salt via HCl gas or aqueous HCl .
  • Purification : Recrystallization from ethanol/water mixtures improves purity.
    • Critical Parameters : Temperature control (<0°C during cyclopropanation) minimizes side reactions. Catalysts like Cu(I) or Rh(II) enhance regioselectivity .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify cyclopropane ring protons (δ 0.5–1.5 ppm) and aminoethyl group signals (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode for molecular ion peaks matching the molecular weight (e.g., m/z ~195.6 for C₆H₁₁ClN₂O₂) .
  • Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Freely soluble in water (>100 mg/mL) and polar solvents (e.g., methanol, DMSO). Insoluble in non-polar solvents (e.g., hexane) .
  • Stability :

  • pH Sensitivity : Stable at pH 2–6; degrades above pH 8 via cyclopropane ring opening.
  • Thermal Stability : Decomposes at >150°C; store at 2–8°C under inert atmosphere .

Q. What safety protocols are critical when handling this compound?

  • Hazards : Skin/eye irritation (GHS Category 2), respiratory sensitization (H335) .
  • Mitigation :

  • Use fume hoods and PPE (nitrile gloves, lab coat).
  • Emergency measures: Flush eyes with water for 15 mins; wash skin with soap/water .

Advanced Research Questions

Q. How does the cyclopropane ring’s strain influence reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The strained cyclopropane ring (bond angle 60°) increases electrophilicity at the carboxylic acid group, accelerating nucleophilic attacks (e.g., amide bond formation). Kinetic studies show a 3× faster reaction rate compared to non-cyclopropane analogs .
  • Experimental Design : Compare reaction kinetics with control compounds using HPLC or ¹H NMR to track intermediate formation .

Q. What role does this compound play in enzyme inhibition studies, particularly for aminotransferases?

  • Biological Interaction : The aminoethyl group mimics natural substrates (e.g., GABA), competitively inhibiting PLP-dependent enzymes.
  • Assay Design :

  • IC₅₀ Determination : Use spectrophotometric assays (e.g., NADH-coupled) with purified enzymes.
  • Structural Analysis : X-ray crystallography to map binding interactions .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methods :

  • Docking Simulations : AutoDock Vina to assess binding affinity with target proteins (e.g., GABA receptors).
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
    • Validation : Cross-reference with experimental IC₅₀ values and mutagenesis data .

Q. How should researchers address contradictory data on its stability in aqueous vs. anhydrous environments?

  • Data Reconciliation :

  • Controlled Studies : Conduct stability assays at varying pH (2–10) and temperatures (4–37°C) with HPLC monitoring.
  • Hypothesis Testing : Anhydrous conditions may stabilize the cyclopropane ring by reducing hydrolytic cleavage .
    • Statistical Tools : Use ANOVA to compare degradation rates across conditions (p < 0.05 significance) .

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